2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide
説明
特性
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14-4-9-19(15(2)12-14)27-22(29)21-18(10-11-30-21)25-23(27)31-13-20(28)26(3)17-7-5-16(24)6-8-17/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATWQKYRAJZJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.45 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and substituted aromatic rings. This unique arrangement may contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this one, particularly those containing thieno[3,2-d]pyrimidine moieties. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Research indicates that derivatives of thieno[3,2-d]pyrimidines can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : The proposed mechanism includes the inhibition of key enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs) and topoisomerases .
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties. Studies suggest that the presence of the sulfanyl group enhances the antimicrobial efficacy against a range of bacterial strains:
- Bacterial Inhibition : Laboratory tests have shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and function.
Study 1: Anticancer Efficacy in vitro
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives revealed that compounds similar to our target compound exhibited IC50 values in the micromolar range against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study concluded that these compounds could serve as leads for further development in anticancer therapies .
Study 2: Antimicrobial Activity Assessment
In another study evaluating the antimicrobial properties, a derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibition zones in agar diffusion assays, indicating strong antibacterial activity .
Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
類似化合物との比較
Table 1: Substituent Comparison of Key Thienopyrimidine Derivatives
Key Observations :
- Halogenation : Chlorine and fluorine atoms (e.g., ) improve metabolic stability and binding via halogen bonds .
- Methoxy/Trifluoromethoxy Groups : Polar substituents like 2,5-dimethoxy () or 4-trifluoromethoxy () modulate solubility and membrane permeability .
- Heterocyclic Modifications : The benzothiazole group () may enhance π-π interactions in hydrophobic binding pockets .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
- Molecular Weight : Most compounds fall within 450–525 g/mol, aligning with Lipinski’s rule for drug-likeness.
- H-Bonding: The target compound and ’s derivative have one H-bond donor, favoring membrane permeability.
- LogP : Lipophilicity ranges from 3.5–4.2, suggesting moderate to high cell membrane penetration.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for synthesizing this compound? The synthesis typically involves a multi-step process:
Core formation : Cyclocondensation of substituted thiophene derivatives with pyrimidine precursors under reflux conditions (e.g., ethanol/DMF at 80–100°C).
Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or potassium thioacetate in basic conditions (e.g., K₂CO₃ in DMF) .
Acetamide coupling : Reaction of the sulfanyl intermediate with N-(4-fluorophenyl)-N-methylacetamide using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
Key reagents include potassium carbonate (base), DMF (polar aprotic solvent), and thiourea. Yield optimization requires precise temperature control (60–80°C) and reaction monitoring via TLC/HPLC .
Advanced Question: Q. How can researchers optimize reaction conditions to improve yield and purity?
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, DMF enhances solubility of aromatic intermediates, while elevated temperatures (90–110°C) accelerate cyclocondensation .
- Continuous flow reactors : Improve scalability and reduce side reactions (e.g., hydrolysis of the sulfanyl group) by maintaining consistent reaction environments .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions in real time .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) and verifies sulfanyl linkage (δ 3.8–4.2 ppm for –SCH₂–) .
- HRMS : Confirms molecular formula (C₂₄H₂₃FN₃O₂S₂) and detects impurities (e.g., unreacted acetamide precursors) .
- X-ray crystallography : Resolves stereochemistry of the thienopyrimidine core and confirms regioselectivity in sulfanylation .
Advanced Question: Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., fluorophenyl-substituted thienopyrimidines) to validate chemical shifts .
- Dynamic NMR : Investigate conformational flexibility of the N-methylacetamide group, which may cause signal splitting in ¹H NMR .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra and identify likely side products (e.g., oxidized sulfone derivatives) .
Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., BSA for pharmacokinetic profiling) .
Advanced Question: Q. How can contradictory bioactivity data across studies be rationalized?
- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4) using liver microsome assays, as rapid metabolism may reduce efficacy in certain models .
- Solubility effects : Use DLS to assess aggregation in cell culture media, which may artificially lower apparent activity .
- Orthogonal assays : Confirm target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
Structure-Activity Relationships (SAR)
Basic Question: Q. Which structural features are critical for modulating biological activity?
- Thienopyrimidine core : Essential for π-π stacking with kinase ATP-binding pockets.
- Sulfanyl linker : Enhances solubility and allows for derivatization (e.g., oxidation to sulfone for tuning electron-withdrawing effects) .
- 4-Fluorophenyl group : Improves metabolic stability by reducing CYP-mediated oxidation .
Advanced Question: Q. What strategies can guide SAR-driven optimization of this compound?
- Bioisosteric replacement : Substitute the N-methylacetamide with a trifluoroethyl group to enhance blood-brain barrier penetration .
- Fragment-based design : Synthesize truncated analogs (e.g., removing the dimethylphenyl group) to isolate contributions of specific moieties to target binding .
- Co-crystallization : Solve protein-ligand structures (e.g., with EGFR-TK) to identify hydrogen-bonding interactions with the pyrimidine N1 atom .
Data Analysis and Reproducibility
Advanced Question: Q. How should researchers address batch-to-batch variability in biological assays?
- Quality control (QC) : Implement LC-MS purity thresholds (>95%) and quantify residual solvents (e.g., DMF) via GC-MS .
- Standardized protocols : Pre-treat cells with identical media/serum batches to minimize variability in cytotoxicity assays .
- Blinded experiments : Use third-party labs to validate key findings (e.g., kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
